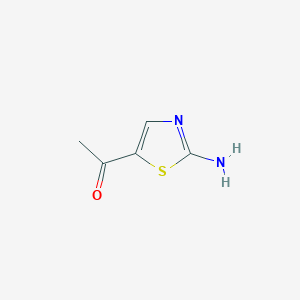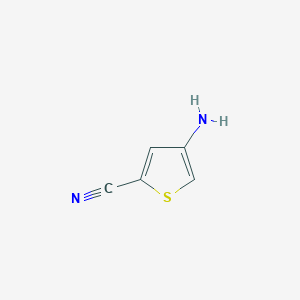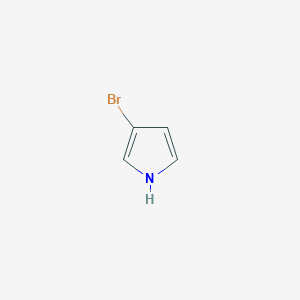
6-Butylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butylpyridin-2-amine is a chemical compound that is part of the broader class of pyridine derivatives. Pyridine derivatives are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. While the provided papers do not directly discuss 6-Butylpyridin-2-amine, they do provide insights into the chemistry of related pyridine compounds, which can be extrapolated to understand the potential characteristics and applications of 6-Butylpyridin-2-amine.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid demonstrates a novel approach to functionalize pyridine rings . This method avoids the use of volatile and toxic solvents and catalysts, which is beneficial for the synthesis of pyridine derivatives like 6-Butylpyridin-2-amine. The synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives through multicomponent reactions further illustrates the versatility of pyridine chemistry and the potential for creating a wide range of substituted pyridines, possibly including 6-Butylpyridin-2-amine .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can significantly influence their physical and chemical properties. For example, the introduction of a tert-butyl group in 4'-tert-butyl-2,2':6',2''-terpyridine affects the molecule's packing in the solid state, preventing typical π-π interactions and influencing hydrogen bonding patterns . This suggests that the butyl group in 6-Butylpyridin-2-amine could similarly affect its molecular interactions and solid-state structure.
Chemical Reactions Analysis
Pyridine derivatives participate in various chemical reactions, which can be influenced by substituents on the pyridine ring. The electrochemical properties of cyclometalated platinum(II) acetylide complexes with a pyridyl moiety indicate that these complexes are brightly emissive and undergo oxidative and reductive quenching . This reactivity could be relevant to 6-Butylpyridin-2-amine if it were to be used in similar coordination complexes or in electronic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure. The antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives showcases the biological activity that can be associated with pyridine compounds . This implies that 6-Butylpyridin-2-amine may also possess biological activity, depending on its specific structure and substituents. Additionally, the corrosion inhibition efficiency of certain pyridine derivatives indicates potential applications in material protection, which could extend to 6-Butylpyridin-2-amine if it shares similar properties .
Applications De Recherche Scientifique
1. Optimization of Amine Gas Purification Technology
- Summary of Application : The study focuses on the optimization of amine gas purification technology from acidic components. The relevance of this research is to improve this technology to effectively reduce emissions of harmful substances into the atmosphere and search for more efficient, energy-saving, and environmentally sustainable methods of cleaning gas streams .
- Methods of Application : The study used a statistical method, a comparative method, and analysis to achieve its goal .
- Results or Outcomes : The study carried out a detailed assessment of the key problems and disadvantages associated with the amine purification process. It identified the main factors affecting the effectiveness of the existing gas purification technology. Among the proposed solutions, the importance of careful selection of the optimal composition of the alkanolamine mixture was identified .
2. Biological and Analytical Applications of Schiff Base Metal Complexes
- Summary of Application : Schiff bases are organic compounds synthesized from the condensation of a primary amine with a carbonyl group. They are an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes .
- Methods of Application : The paper covers a wide range of Schiff bases synthesized from the condensation reaction involving the carbonyl group of salicylidene-4-amioantipyrine and the amine group of various organic compounds .
- Results or Outcomes : The study provides insight into the metal complexes of Schiff bases derived from salicylidene-4-aminoatipyrine and its derivatives and the various research works explored on its biological and analytical applications .
In addition, it’s worth noting that amines, including “6-Butylpyridin-2-amine”, can be used in the synthesis of various organic compounds. They can react with carbonyl compounds to form Schiff bases, which have wide applications in bioinorganic and analytical chemistry .
In addition, it’s worth noting that amines, including “6-Butylpyridin-2-amine”, can be used in the synthesis of various organic compounds. They can react with carbonyl compounds to form Schiff bases, which have wide applications in bioinorganic and analytical chemistry .
Safety And Hazards
Propriétés
IUPAC Name |
6-butylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,6-7H,2-3,5H2,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUWACXYDOBYEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539322 |
Source


|
| Record name | 6-Butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butylpyridin-2-amine | |
CAS RN |
95337-74-9 |
Source


|
| Record name | 6-Butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














